molecular formula C9H10O2 B143161 4'-Hydroxypropiophenone CAS No. 70-70-2

4'-Hydroxypropiophenone

Cat. No. B143161
Key on ui cas rn: 70-70-2
M. Wt: 150.17 g/mol
InChI Key: RARSHUDCJQSEFJ-UHFFFAOYSA-N
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Patent
US08178688B2

Procedure details

While 20 g (0.121 mmol) of 1-(4-methoxyphenyl)-1-propanone (7) prepared in Example 1-2 were added to 139 ml (2.4 mol) of acetic acid and stirred, 270 ml (2.4 mmol) of 48% bromic acid were added. Subsequently, the temperature was gradually increased to 100° C. and stirring under reflux was continued for 18 hr. The temperature was decreased to room temperature, and ethyl acetate was added, and organic layer was washed with water. Thereafter, the organic layer was washed with a saturated aqueous solution of potassium carbonate, then concentrated under reduced pressure, after which the precipitated solid was recrystallized with ethyl acetate/n-hexane system, and filtered, thus obtaining 12.7 g (yield: 70%) of a title compound (8) as a solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:12])[CH2:10][CH3:11])=[CH:5][CH:4]=1.C(O)(=O)C>Br(O)(=O)=O.C(OCC)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:12])[CH2:10][CH3:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC)=O
Name
Quantity
139 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
270 mL
Type
catalyst
Smiles
Br(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
was decreased to room temperature
WASH
Type
WASH
Details
organic layer was washed with water
WASH
Type
WASH
Details
Thereafter, the organic layer was washed with a saturated aqueous solution of potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
after which the precipitated solid was recrystallized with ethyl acetate/n-hexane system
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69891.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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